molecular formula C16H17NO3S B3596528 ISOPROPYL 4-{[2-(2-THIENYL)ACETYL]AMINO}BENZOATE

ISOPROPYL 4-{[2-(2-THIENYL)ACETYL]AMINO}BENZOATE

Cat. No.: B3596528
M. Wt: 303.4 g/mol
InChI Key: FVBABKKPRCUMOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isopropyl 4-[(2-thienylacetyl)amino]benzoate is a complex organic compound. It likely contains an isopropyl group (a carbon atom bonded to two hydrogen atoms and one other carbon atom), a benzoate group (derived from benzoic acid), and an amino group (consisting of a nitrogen atom bonded to two hydrogen atoms). The “2-thienylacetyl” part suggests the presence of a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex, given the various groups present in the molecule. It would likely exhibit characteristics of both aromatic compounds (due to the presence of the benzoate group and potentially the thiophene ring) and aliphatic compounds (due to the isopropyl group) .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reactants present. It’s likely that it could undergo reactions typical of aromatic compounds, such as electrophilic aromatic substitution .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific molecular structure. Factors that could influence its properties include its polarity, solubility, stability, and reactivity .

Mechanism of Action

Without specific information on the intended use or biological activity of this compound, it’s difficult to predict its mechanism of action. If it’s intended to be used as a drug or a pesticide, for example, the mechanism of action would depend on the specific target of the compound .

Safety and Hazards

As with any chemical compound, handling isopropyl 4-[(2-thienylacetyl)amino]benzoate would require appropriate safety measures. Without specific information, it’s difficult to predict the exact safety and hazards associated with this compound .

Future Directions

The future research directions for this compound would depend on its potential applications. If it shows promise in a particular area (such as medicine, agriculture, or materials science), future research could focus on optimizing its synthesis, improving its efficacy, or minimizing its potential side effects .

Properties

IUPAC Name

propan-2-yl 4-[(2-thiophen-2-ylacetyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO3S/c1-11(2)20-16(19)12-5-7-13(8-6-12)17-15(18)10-14-4-3-9-21-14/h3-9,11H,10H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVBABKKPRCUMOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C1=CC=C(C=C1)NC(=O)CC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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